molecular formula C8H7N3O2 B12791008 N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine CAS No. 7474-79-5

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine

Cat. No.: B12791008
CAS No.: 7474-79-5
M. Wt: 177.16 g/mol
InChI Key: ZKDWWPRNULCLMF-UHFFFAOYSA-N
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Description

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine is an organic compound characterized by the presence of a nitro group and an imine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine typically involves the reaction of 5-nitro-2-aminobenzaldehyde with formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in covalent bonding with nucleophilic sites in biological molecules, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

7474-79-5

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

N-[3-(methylideneamino)-4-nitrophenyl]methanimine

InChI

InChI=1S/C8H7N3O2/c1-9-6-3-4-8(11(12)13)7(5-6)10-2/h3-5H,1-2H2

InChI Key

ZKDWWPRNULCLMF-UHFFFAOYSA-N

Canonical SMILES

C=NC1=CC(=C(C=C1)[N+](=O)[O-])N=C

Origin of Product

United States

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